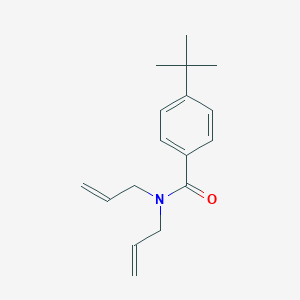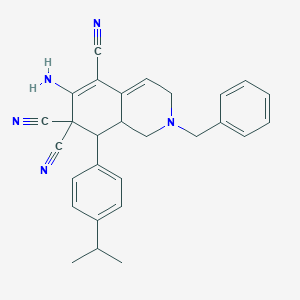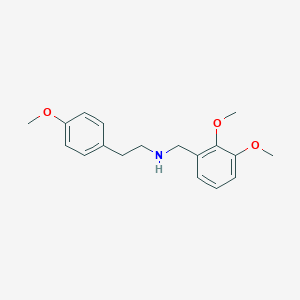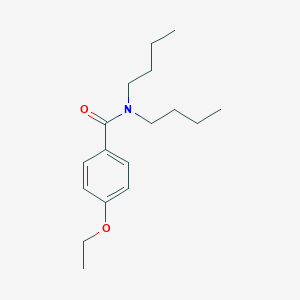
2-(4-Phenylthiazol-2-yl)malononitrile
Descripción general
Descripción
2-(4-Phenylthiazol-2-yl)malononitrile is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazole-based derivative that has a malononitrile moiety attached to it. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(4-Phenylthiazol-2-yl)malononitrile is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical and physiological effects:
2-(4-Phenylthiazol-2-yl)malononitrile has been shown to have significant biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(4-Phenylthiazol-2-yl)malononitrile in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against different cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its toxicity. The compound has been shown to exhibit toxicity in normal cells, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-Phenylthiazol-2-yl)malononitrile. One of the directions is the development of more potent derivatives of the compound. Several derivatives of the compound have been synthesized, and their anticancer activity has been evaluated. However, there is still a need for the development of more potent derivatives that exhibit less toxicity in normal cells. Another direction is the study of the mechanism of action of the compound. The mechanism of action of the compound is not fully understood, and further studies are needed to elucidate the mechanism. Additionally, the compound's potential applications in other fields, such as agriculture and material science, can be explored.
Conclusion:
In conclusion, 2-(4-Phenylthiazol-2-yl)malononitrile is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. While the compound exhibits potent anticancer activity, its toxicity in normal cells may limit its use in clinical settings. Further studies are needed to elucidate the mechanism of action of the compound and explore its potential applications in other fields.
Aplicaciones Científicas De Investigación
2-(4-Phenylthiazol-2-yl)malononitrile has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against different cancer cell lines. It has also been shown to have antibacterial and antifungal properties.
Propiedades
Fórmula molecular |
C12H7N3S |
|---|---|
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
2-(4-phenyl-1,3-thiazol-2-yl)propanedinitrile |
InChI |
InChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,10H |
Clave InChI |
NORONYJVLRVVGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)

![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)



![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
